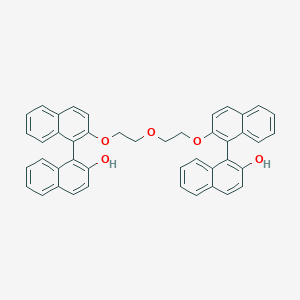![molecular formula C29H25NO4S3 B287876 phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone](/img/structure/B287876.png)
phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfones and has been studied for its ability to act as an inhibitor of certain enzymes and receptors in the body.
Mécanisme D'action
The mechanism of action of phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone involves its ability to inhibit certain enzymes and receptors in the body. Specifically, it has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. This inhibition of GSK-3β activity has been found to have potential therapeutic benefits in the treatment of cancer, inflammation, and neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been found to have anti-inflammatory and anti-cancer effects, as well as potential neuroprotective effects. Additionally, it has been found to have an effect on glucose metabolism and insulin signaling, which could have potential implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone in lab experiments is its ability to inhibit the activity of GSK-3β, which is involved in various cellular processes. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are several future directions for the study of phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential therapeutic benefits in various disease areas. Finally, the development of more potent and selective inhibitors of GSK-3β could be explored, which could lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
Phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone can be synthesized using a multi-step reaction process. The starting material is indole-2-carboxylic acid, which is converted into 3-(phenylsulfanyl)indole-2-carboxylic acid through a series of reactions involving thionyl chloride, sodium sulfide, and hydrochloric acid. The 3-(phenylsulfanyl)indole-2-carboxylic acid is then reacted with 1-(phenylsulfonyl)propan-2-ol in the presence of a dehydrating agent to form the final product, this compound.
Applications De Recherche Scientifique
Phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone has been studied for its potential therapeutic properties in various areas of scientific research. It has been found to act as an inhibitor of certain enzymes and receptors in the body, which makes it a promising candidate for the treatment of various diseases. Some of the areas of research where this compound has been studied include cancer, inflammation, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C29H25NO4S3 |
|---|---|
Poids moléculaire |
547.7 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2-[1-(benzenesulfonyl)propyl]-3-phenylsulfanylindole |
InChI |
InChI=1S/C29H25NO4S3/c1-2-27(36(31,32)23-16-8-4-9-17-23)28-29(35-22-14-6-3-7-15-22)25-20-12-13-21-26(25)30(28)37(33,34)24-18-10-5-11-19-24/h3-21,27H,2H2,1H3 |
Clé InChI |
UCSJVGQYETWMNN-UHFFFAOYSA-N |
SMILES |
CCC(C1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)SC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
SMILES canonique |
CCC(C1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)SC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-3,5',7'-trimethyl-2'-oxo-1-phenyl-1,1',3',4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile](/img/structure/B287796.png)
![5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287797.png)
![10,10'-Bis[9-methoxyphenanthrene]](/img/structure/B287798.png)



![12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one](/img/structure/B287804.png)





![1-Chloro-7-{4-[(1-chloro-7-isoquinolinyl)oxy]butoxy}isoquinoline](/img/structure/B287814.png)
![1,1'-Bi[2-naphthoyl] dichloride](/img/structure/B287817.png)